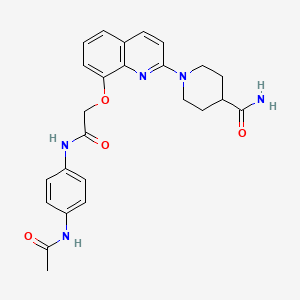

1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

CAS No.: 921512-32-5

Cat. No.: VC4555750

Molecular Formula: C25H27N5O4

Molecular Weight: 461.522

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921512-32-5 |

|---|---|

| Molecular Formula | C25H27N5O4 |

| Molecular Weight | 461.522 |

| IUPAC Name | 1-[8-[2-(4-acetamidoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C25H27N5O4/c1-16(31)27-19-6-8-20(9-7-19)28-23(32)15-34-21-4-2-3-17-5-10-22(29-24(17)21)30-13-11-18(12-14-30)25(26)33/h2-10,18H,11-15H2,1H3,(H2,26,33)(H,27,31)(H,28,32) |

| Standard InChI Key | KQSYGIZRFKJMGU-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |

Introduction

Synthesis

The synthesis of 1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide involves multiple steps:

-

Preparation of the quinoline core: The quinoline derivative is synthesized using a Pfitzinger reaction involving isatin and ketones under basic conditions.

-

Functionalization of the quinoline: The oxoethoxy linker is introduced via etherification.

-

Formation of the piperidine carboxamide: Coupling reactions, often employing carbodiimide-based reagents like EDC and HOBt in DMF, are used to attach the piperidine moiety.

-

Attachment of the acetamidophenyl group: This step involves amidation reactions to introduce the amide functionality .

Optimization of reaction conditions (temperature, solvent choice, reaction time) is critical to achieving high yield and purity.

Mechanism of Action

Preliminary studies suggest that compounds with similar structural frameworks act by inhibiting specific enzymes or receptors. For example:

-

Quinoline derivatives are known for their antimalarial activity by targeting translation elongation factor 2 (PfEF2), crucial for protein synthesis in Plasmodium falciparum .

-

The acetamidophenyl group can enhance binding affinity to biological targets through hydrogen bonding.

Further in vitro assays are necessary to elucidate its exact mechanism of action.

Applications

Potential applications include:

-

Antimalarial agents: Quinoline-based compounds have shown efficacy against multiple life stages of malaria parasites .

-

Anticancer research: Quinoline derivatives are explored for their cytotoxic effects against cancer cells .

-

Antimicrobial agents: The presence of amide groups enhances antimicrobial activity by interacting with bacterial enzymes .

Table 1: Comparative Data on Quinoline Derivatives

| Compound | Activity (EC50) | Target Enzyme | Application |

|---|---|---|---|

| Quinoline-4-carboxamide (reference) | ~120 nM | PfEF2 | Antimalarial |

| 1-(8-(2-((4-Acetamidophenyl)amino)...) | TBD | TBD | Antimalarial/Anticancer |

Table 2: Key Reaction Conditions for Synthesis

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Quinoline formation | Isatin + ketone (Pfitzinger) | ~70 |

| Piperidine coupling | EDC + HOBt in DMF | ~85 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume